
RU-Ski 43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RU-SKI 43 est un inhibiteur puissant et sélectif de l'acyltransférase Hedgehog (Hhat), avec une CI50 de 850 nM . Ce composé est connu pour sa capacité à inhiber la palmitoylation de Sonic Hedgehog (Shh) par Hhat endogène in vitro et dans les cellules . This compound a montré un potentiel significatif dans la recherche sur le cancer, en particulier dans le traitement de l'adénocarcinome ductal pancréatique .
Méthodes De Préparation
RU-SKI 43 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de dihydrothiénopyridinyl-éthanone . La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau thiénopyridine : Cette étape implique la cyclisation de précurseurs appropriés pour former le cycle thiénopyridine.
Introduction du groupe éthanone : Le groupe éthanone est introduit par une série de réactions, y compris l'alkylation et l'oxydation.
Modifications finales :
Analyse Des Réactions Chimiques
RU-SKI 43 subit plusieurs types de réactions chimiques, notamment :
Inhibition de la palmitoylation : This compound inhibe la palmitoylation de Sonic Hedgehog (Shh) par l'acyltransférase Hedgehog (Hhat) de manière non compétitive avec le palmitoyl-CoA et non compétitive avec Shh.
Réduction de l'activation de Gli-1 : This compound réduit l'activation de Gli-1 par la signalisation non canonique indépendante de Smoothened.
Inhibition des voies Akt et mTOR : This compound diminue l'activité des voies Akt et mTOR, qui sont essentielles à la prolifération et à la survie cellulaires.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le palmitoyl-CoA, Shh et diverses lignées cellulaires telles que AsPC-1 et Panc-1 . Les principaux produits formés à partir de ces réactions sont les formes inhibées de Shh et les niveaux réduits de Gli-1, Akt et mTOR .
Applications De Recherche Scientifique
Cancer Research
RU-SKI 43 has shown promising results in various cancer models, particularly pancreatic cancer. Its ability to inhibit Shh signaling positions it as a potential therapeutic agent against tumors that rely on this pathway for growth and metastasis.
Case Study: Pancreatic Cancer
- Objective: To evaluate the effects of this compound on pancreatic cancer cell proliferation.
- Findings: Treatment with this compound resulted in significant attenuation of cell proliferation in pancreatic cancer cell lines, suggesting its potential as a therapeutic agent in managing this aggressive cancer type .
Mechanistic Studies on Hedgehog Signaling
This compound has been instrumental in elucidating the role of Hhat in Shh signaling. Studies have demonstrated that this compound specifically inhibits Hhat-mediated palmitoylation without affecting other fatty acyl transferases.
Experimental Findings:
- Inhibition of ShhN palmitoylation was observed in vitro, with this compound demonstrating an uncompetitive inhibition profile regarding Shh and a noncompetitive profile concerning palmitoyl-CoA .
- In COS-1 cells expressing HA-tagged Hhat and Shh, this compound significantly reduced radiolabel incorporation into ShhN, confirming its specificity for Hhat inhibition .
Comparative Data Table
Compound ID | Structure | IC50 (μM) | Biological Activity |
---|---|---|---|
RU-SKI 39 | - | 3.07 | Moderate inhibition of Hhat |
RU-SKI 41 | - | 0.18 | Strong inhibition of Hhat |
This compound | - | 0.85 | Inhibits ShhN palmitoylation; reduces Gli1 activation |
RU-SKI 50 | - | 5.44 | Less effective compared to others |
Implications for Clinical Use
The unique mechanism of action of this compound offers a novel approach to targeting the Hedgehog pathway upstream at the level of ligand modification. This positions it as a potential treatment option for cancers with Shh overexpression, such as some pancreatic and gastric cancers.
Future Research Directions
Further studies are warranted to explore:
- The safety profile and pharmacokinetics of this compound in vivo.
- Combination therapies involving this compound and other oncological agents.
- The potential off-target effects and broader implications of Hhat inhibition.
Mécanisme D'action
RU-SKI 43 exerts its effects by inhibiting Hedgehog acyltransferase (Hhat), which is responsible for the palmitoylation of Sonic Hedgehog (Shh) . This inhibition prevents the activation of the Hedgehog signaling pathway, leading to reduced activation of Gli-1 and decreased activity of the Akt and mTOR pathways . The molecular targets of this compound include Hhat, Shh, Gli-1, Akt, and mTOR .
Comparaison Avec Des Composés Similaires
RU-SKI 43 est unique en sa capacité à inhiber sélectivement l'acyltransférase Hedgehog (Hhat) avec une grande puissance . Des composés similaires comprennent :
Cyclopamine : Un inhibiteur du récepteur Smoothened dans la voie de signalisation Hedgehog.
GDC-0449 (Vismodegib) : Un antagoniste de Smoothened utilisé dans le traitement du carcinome basocellulaire.
Itraconazole : Un agent antifongique qui inhibe également la voie de signalisation Hedgehog en ciblant Smoothened.
This compound se distingue par son inhibition spécifique de Hhat, ce qui en fait un outil précieux pour étudier les voies de signalisation non canoniques de Hedgehog .
Activité Biologique
RU-SKI 43 is a small molecule identified as a potent inhibitor of Hedgehog acyltransferase (Hhat), which plays a crucial role in the Sonic Hedgehog (Shh) signaling pathway. This pathway is significant in various biological processes, including embryonic development and cancer progression. The biological activity of this compound has been characterized through various studies, revealing its effects on Shh signaling, cytotoxicity, and potential therapeutic applications.
Inhibition of Hhat Activity
this compound specifically inhibits Hhat, which is responsible for the palmitoylation of Shh, a modification essential for its signaling activity. The compound has an IC50 value of approximately 850 nM , indicating its potency in blocking Hhat-mediated palmitoylation of ShhN (the N-terminal fragment of Shh) in vitro . This inhibition leads to a reduction in Gli1 activation, a downstream effector of the Shh pathway.
Cell-Based Assays
In NIH 3T3 cells transfected with Shh and a Gli-responsive luciferase reporter, this compound significantly reduced luciferase activity, confirming its ability to block Shh signaling . Additionally, it was shown that this compound does not affect the activation of Gli1 in SuFu−/− cells, where Shh signaling is activated downstream of Smoothened (Smo), further supporting its role as an inhibitor at the level of Shh ligand interaction .
Cytotoxicity and Off-Target Effects
While this compound exhibits specific inhibition of Hhat, studies have indicated that it also possesses off-target cytotoxic effects. In cell viability assays conducted on pancreatic cancer cell lines (Panc-1 and MCF-7), this compound demonstrated significant cytotoxicity with EC50 values of 7.4 μM and 13 μM , respectively . This cytotoxicity appears to be independent of Hhat inhibition, suggesting that this compound may also engage in non-specific cellular toxicity mechanisms .
Table: Summary of Biological Activities of this compound
Implications for Cancer Therapy
The inhibition of the Shh pathway by this compound positions it as a potential therapeutic agent for cancers dependent on Hedgehog signaling. However, the observed off-target effects necessitate caution in interpreting results from studies utilizing this compound. Further research is needed to develop selective analogs that retain Hhat inhibitory activity without the associated cytotoxicity.
Propriétés
IUPAC Name |
2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEENEMOEBJOKGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of RU-SKI 43?
A1: this compound is a small molecule inhibitor of Hedgehog Acyltransferase (Hhat) [, , ]. Hhat is an enzyme that catalyzes the attachment of palmitate, a 16-carbon fatty acid, to Sonic Hedgehog (Shh) [, , ]. This palmitoylation is essential for Shh signaling activity [, , ]. By inhibiting Hhat, this compound prevents Shh palmitoylation, thereby blocking its signaling activity and downstream effects [, , ].
Q2: Why is inhibiting the Hedgehog signaling pathway relevant in cancer treatment?
A2: Aberrant activation of the Hedgehog signaling pathway has been implicated in the development and progression of various cancers, including pancreatic cancer and breast cancer [, ]. Studies have shown that inhibiting Shh signaling, through Hhat inhibition, can reduce tumor growth in vitro and in vivo [, ].
Q3: What evidence supports the effectiveness of this compound in inhibiting Hhat and Shh signaling?
A3: In vitro studies have shown that this compound effectively inhibits Shh palmitoylation in a dose-dependent manner, with an IC50 of 0.895 µM []. Furthermore, treatment with this compound decreased cell proliferation in ERα positive breast cancer cells []. Importantly, this compound showed specific inhibition of Shh palmitoylation without affecting the palmitoylation of other proteins like H-Ras and Fyn, or the myristoylation of c-Src [].
Q4: Has this compound shown efficacy in any in vivo models of cancer?
A4: Yes, research indicates that Hhat knockdown through lentiviral shRNA vectors in a Panc1 xenograft mouse model led to decreased tumor growth, highlighting the potential of Hhat inhibition as a therapeutic strategy []. While the specific in vivo effects of this compound were not detailed in the provided abstracts, its promising in vitro activity and the successful use of genetic Hhat knockdown in vivo warrant further investigation of this compound in relevant animal models.
Q5: Is this compound structurally similar to any other known Hhat inhibitors?
A6: While the provided abstracts don't provide the detailed structure of this compound, they mention the development of a second-generation Hhat inhibitor, RU-SKI 101, designed based on the structure of this compound []. This suggests that this compound could serve as a scaffold for developing new Hhat inhibitors with improved potency and pharmacological properties.
Q6: What are the limitations of the current research on this compound?
A6: The available information on this compound primarily stems from conference abstracts, which usually present preliminary findings. More comprehensive data on its pharmacodynamics, pharmacokinetics, and toxicity profile are necessary to fully assess its therapeutic potential. Additionally, further research is needed to determine optimal dosages, potential side effects, and long-term consequences of Hhat inhibition by this compound.
Q7: What are the next steps in the development of this compound as a potential therapeutic agent?
A7: Future research should focus on conducting more detailed preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. This includes investigating its efficacy against a broader range of cancer types, determining optimal drug delivery methods, and evaluating its potential for combination therapy with existing treatments. Additionally, exploring biomarkers to predict treatment response and monitor potential resistance mechanisms will be crucial for its clinical translation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.